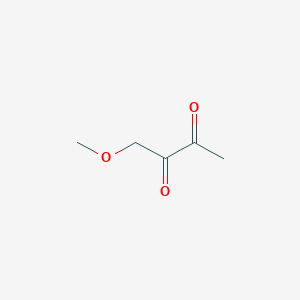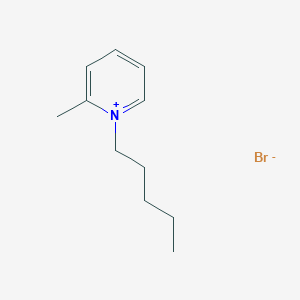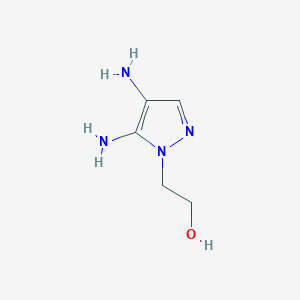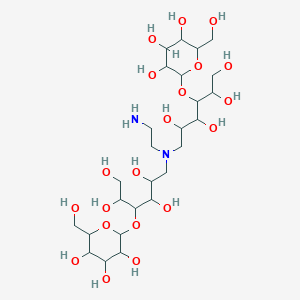
N,N-Dilactitolethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dilactitolethylenediamine, also known as DLEDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a chelating agent that can form stable complexes with metal ions, making it useful in analytical chemistry, biochemistry, and medicine. In
Wissenschaftliche Forschungsanwendungen
N,N-Dilactitolethylenediamine has been extensively studied for its applications in various fields of science. In analytical chemistry, it is used as a chelating agent for the determination of metal ions in complex matrices. It can also be used as a stationary phase in chromatography for the separation of metal ions.
In biochemistry, N,N-Dilactitolethylenediamine has been used as a tool for the study of metalloproteins. It can selectively remove metal ions from proteins, allowing for the study of their structure and function. N,N-Dilactitolethylenediamine has also been used in the preparation of metalloenzyme mimics, which can be used for the development of new drugs.
In medicine, N,N-Dilactitolethylenediamine has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N,N-Dilactitolethylenediamine can also be used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to bind to metal ions.
Wirkmechanismus
The mechanism of action of N,N-Dilactitolethylenediamine involves its ability to chelate metal ions. Metal ions play important roles in biological systems, and their dysregulation can lead to disease. N,N-Dilactitolethylenediamine can selectively remove metal ions from proteins, leading to changes in their structure and function. This can have therapeutic implications for diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
N,N-Dilactitolethylenediamine has been shown to have a low toxicity profile and is generally considered safe for use in laboratory experiments. It has been shown to be stable under a wide range of conditions, making it useful for a variety of applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,N-Dilactitolethylenediamine is its ability to selectively remove metal ions from proteins, allowing for the study of their structure and function. It is also relatively easy to synthesize and purify, making it accessible to researchers.
One limitation of N,N-Dilactitolethylenediamine is its specificity for certain metal ions. It may not be effective for the removal of all metal ions from proteins, limiting its usefulness in some applications.
Zukünftige Richtungen
There are many potential future directions for research on N,N-Dilactitolethylenediamine. One area of interest is the development of new metalloenzyme mimics for drug development. Another area of interest is the use of N,N-Dilactitolethylenediamine as a contrast agent for MRI. Additionally, further studies on the anti-cancer properties of N,N-Dilactitolethylenediamine could lead to the development of new cancer treatments.
Conclusion
N,N-Dilactitolethylenediamine is a promising compound with potential applications in various fields of science. Its ability to selectively remove metal ions from proteins makes it useful for the study of their structure and function. Further research is needed to fully understand the potential of N,N-Dilactitolethylenediamine and its applications in medicine and biochemistry.
Synthesemethoden
The synthesis of N,N-Dilactitolethylenediamine involves the reaction of lactitol with ethylenediamine in the presence of a catalyst. The process is carried out under mild conditions and yields a white crystalline powder. The purity of the compound can be improved by recrystallization or chromatography.
Eigenschaften
CAS-Nummer |
144486-15-7 |
|---|---|
Produktname |
N,N-Dilactitolethylenediamine |
Molekularformel |
C26H52N2O20 |
Molekulargewicht |
712.7 g/mol |
IUPAC-Name |
6-[2-aminoethyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C26H52N2O20/c27-1-2-28(3-9(33)15(37)23(11(35)5-29)47-25-21(43)19(41)17(39)13(7-31)45-25)4-10(34)16(38)24(12(36)6-30)48-26-22(44)20(42)18(40)14(8-32)46-26/h9-26,29-44H,1-8,27H2 |
InChI-Schlüssel |
LYDRIIBEBBVYQE-UHFFFAOYSA-N |
SMILES |
C(CN(CC(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)N |
Kanonische SMILES |
C(CN(CC(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)N |
Synonyme |
DLEDA N,N-dilactitol ethylenediamine N,N-dilactitolethylenediamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



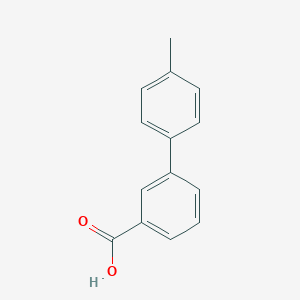

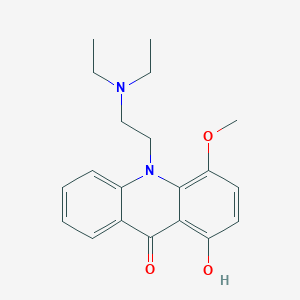

![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)
![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)
![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)
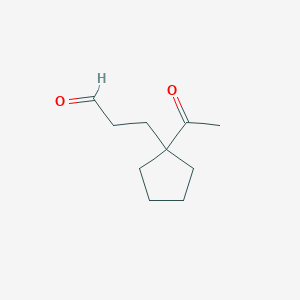
![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)

